molecular formula C12H15NO4 B1451754 2-Methoxy-5-morpholin-4-YL-benzoic acid CAS No. 825619-47-4

2-Methoxy-5-morpholin-4-YL-benzoic acid

Cat. No. B1451754
CAS RN: 825619-47-4
M. Wt: 237.25 g/mol
InChI Key: DVQYWYSXXWTXBE-UHFFFAOYSA-N
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Description

2-Methoxy-5-morpholin-4-YL-benzoic acid is a biochemical compound used for proteomics research . It has a molecular formula of C12H15NO4 and a molecular weight of 237.25 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of novel 2-morpholine carboxylic acid derivatives, including compounds related to 2-Methoxy-5-morpholin-4-YL-benzoic acid, has been studied. These syntheses led to the creation of unique ring systems and ortho-methoxy benzamide derivatives (King & Martin, 1991).
  • Research on 2-Benzyl-5-methoxy-1,4-benzoquinones interacting with morpholine has been conducted, which reveals novel amination reactions, contributing to the understanding of chemical reactions involving morpholine derivatives (Jurd, 1978).

Pharmacological Applications

  • Morpholin-2-yl-phosphinic acids, closely related to this compound, have been evaluated for their pharmacological properties, particularly as GABA(B) receptor antagonists in rat brain. This showcases potential applications in neurological research and drug development (Ong et al., 1998).

Material Science and Chemistry

  • Studies have been conducted on the synthesis of biodegradable polyesteramides with pendant functional groups, including morpholine derivatives. This research has implications for developing new materials with specific chemical properties (Veld, Dijkstra, & Feijen, 1992).
  • Research involving the synthesis of Gefitinib, an anticancer drug, utilized morpholine compounds as intermediates. This highlights the role of morpholine derivatives in the synthesis of complex pharmaceuticals (Jin et al., 2005).

Mechanism of Action

properties

IUPAC Name

2-methoxy-5-morpholin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-16-11-3-2-9(8-10(11)12(14)15)13-4-6-17-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQYWYSXXWTXBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCOCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651992
Record name 2-Methoxy-5-(morpholin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

825619-47-4
Record name 2-Methoxy-5-(morpholin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-methoxy-5-morpholin-4-yl-benzoic acid methyl ester (170 mg) was dissolved in MeOH (5 ml) and H2O (5 ml) and treated with 1 M aq. sodium hydroxide (2 ml). After stirring at r.t. for 16 h the mixture was concentrated and partitioned between EtOAc and H2O. the aqueous layer was acidified (pH 2.0) and then extracted further with EtOAc (×3). The combined organic fraction was washed with brine, dried (MgSO4) and reduced in vacuo to give 2-methoxy-5-morpholin-4-yl-benzoic acid (90 mg) as a yellow oil. (LC/MS (basic method): Rt 0.91 min., [M+H]+ 238).
Quantity
170 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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